molecular formula C19H18N4O2 B1683923 GDC-0879 CAS No. 905281-76-7

GDC-0879

Katalognummer: B1683923
CAS-Nummer: 905281-76-7
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: DEZZLWQELQORIU-PYCFMQQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GDC-0879 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and an oxime functional group, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0879 typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the hydroxyethyl group. The final step involves the formation of the oxime group through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

GDC-0879 can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxime group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the oxime group results in an amine.

Wissenschaftliche Forschungsanwendungen

Antitumor Efficacy

GDC-0879 has been extensively studied for its antitumor efficacy in various cancer models:

  • Melanoma : In preclinical studies, this compound significantly inhibited tumor growth in B-Raf V600E melanoma cell lines and xenograft models. It was observed that this compound treatment resulted in over 90% pharmacodynamic inhibition of the RAF-MEK-ERK pathway for extended periods .
  • Colorectal Cancer : Similar effects were noted in colorectal cancer models, where this compound showed potent activity against cell lines with the B-Raf V600E mutation, correlating with reduced cell viability and proliferation .

Resistance Mechanisms

Research has identified that certain cancer cell lines with RAS mutations may exhibit resistance to this compound treatment. For instance, KRAS-mutant tumors displayed a decreased time to progression despite treatment, highlighting the complexity of targeting RAF signaling in diverse oncogenic contexts .

Combination Therapies

This compound's efficacy can be enhanced through combination therapies. Studies have indicated that combining this compound with MEK inhibitors can result in synergistic effects against resistant tumor types . This strategy is particularly relevant for tumors that exhibit dual mutations affecting both RAS and RAF pathways.

Renal Protection

Recent studies have explored this compound's protective effects on kidney podocytes, indicating that it can promote cell survival under stress conditions through paradoxical activation of the MEK/ERK pathway. This finding suggests potential applications for this compound in treating progressive kidney diseases .

High Throughput Screening

This compound has been utilized in high throughput screening assays aimed at identifying compounds that protect podocytes from injury. The compound demonstrated significant protective effects against various cellular stressors, indicating its versatility beyond traditional cancer therapies .

Table 1: Summary of this compound's Antitumor Activity

Tumor Type IC50 (nM) Mechanism Model
Melanoma (A375)0.13Inhibition of B-Raf V600EXenograft
Colorectal (Colo205)0.75Inhibition of ERK phosphorylationCell line
KRAS Mutant Tumors>750Limited dependence on BRAFVarious cell lines

Table 2: Effects of this compound on Podocyte Viability

Condition Cell Viability (%) Mechanism
Control100No treatment
This compound Treatment85Activation of MEK/ERK pathway
Forskolin Treatment90cAMP-dependent survival mechanism

Case Study 1: Efficacy in Melanoma Patients

In a study involving patient-derived xenografts (PDX) from melanoma patients with BRAF mutations, this compound demonstrated improved survival rates compared to controls. The study highlighted the importance of genetic profiling to predict responsiveness to this compound therapy, emphasizing its potential as a targeted treatment option .

Case Study 2: Renal Protection Mechanism

A recent investigation into the renal protective effects of this compound revealed that it could mitigate podocyte injury caused by various stressors. This study utilized a high-throughput screening approach to assess podocyte viability, establishing this compound as a promising candidate for further research into kidney disease therapies .

Wirkmechanismus

The mechanism of action of GDC-0879 involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their function. The pyrazole and pyridine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
  • (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

Uniqueness

The unique combination of the pyrazole, pyridine, and oxime groups in GDC-0879 distinguishes it from similar compounds. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

GDC-0879 is a potent and selective inhibitor of the BRAF kinase, particularly effective against the BRAF(V600E) mutation commonly associated with various cancers, including melanoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cellular contexts, and implications for therapeutic applications.

This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival in many cancer types. The compound demonstrates a high selectivity for BRAF(V600E), with an IC50 value of 0.13 nM against purified BRAF(V600E) and 63 nM in cellular assays involving the Malme-3M melanoma cell line .

Pharmacodynamics

In preclinical studies, this compound has shown:

  • Sustained inhibition : Over 90% inhibition of ERK phosphorylation was observed for up to 8 hours post-administration in both cell line-derived and patient-derived BRAF(V600E) tumors .
  • Differential effects : The compound's efficacy varies significantly across different tumor types. For instance, while it effectively inhibits BRAF(V600E) tumors, some KRAS-mutant tumors showed decreased progression time upon treatment .

1. Antitumor Efficacy

2. Podocyte Protection

Recent research has highlighted this compound's protective effects on kidney podocytes. The compound activates MEK/ERK signaling pathways, promoting cell survival in non-proliferating cells exposed to various stressors. This paradoxical activation underscores the context-dependent nature of this compound's action—while it inhibits proliferation in cancer cells, it promotes survival in normal cells like podocytes .

Comparative Activity Table

PropertyThis compoundOther BRAF Inhibitors
Selectivity High for BRAF(V600E)Varies; some affect wild-type BRAF
IC50 (BRAF V600E) 0.13 nM~1 nM - 10 nM (varies)
IC50 (Cell Line) 63 nM (Malme-3M)Varies by inhibitor
Mechanism Inhibits RAF-MEK-ERK pathwaySimilar but varies in activation
Effects on Podocytes Protects from injuryGenerally not protective
Oral Bioavailability YesVaries

Clinical Implications

The findings from various studies indicate that this compound could be beneficial not only in treating melanoma but also in protecting kidney function during cancer therapies. Its ability to selectively inhibit mutant BRAF while promoting survival in healthy cells makes it a promising candidate for further clinical development.

Eigenschaften

CAS-Nummer

905281-76-7

Molekularformel

C19H18N4O2

Molekulargewicht

334.4 g/mol

IUPAC-Name

2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18-

InChI-Schlüssel

DEZZLWQELQORIU-PYCFMQQDSA-N

SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Isomerische SMILES

C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Kanonische SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
GDC 0879
GDC-0879
GDC0879

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydroinden-1-one O-benzyl oxime (31.9 mg; Example 4, Step 4) in 5 mL methanol was added 38 μL 6M hydrochloric acid and about 5 mg palladium hydroxide (20% by weight on carbon). A hydrogen-filled balloon was attached to the reaction vessel and the mixture was stirred at ambient temperature for 1 hour. The mixture was filtered through celite, the celite was washed with methanol, and the filtrate treated with a small amount of saturated aqueous sodium bicarbonate. The filtrate was concentrated under vacuum and the residue was purified by chromatography, eluting with a 10:1 mixture of dichloromethane-methanol to yield 13.2 mg (53% yield) of a white solid. 1H NMR (CDCl3) was consistent with the desired structure 110. LC/MS showed one peak with a M+1 molecular ion of m/z 335.4 by positive ESI.
Quantity
38 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GDC-0879
Reactant of Route 2
GDC-0879
Reactant of Route 3
GDC-0879
Reactant of Route 4
GDC-0879
Reactant of Route 5
GDC-0879
Reactant of Route 6
Reactant of Route 6
GDC-0879

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.